Yadanziolide A is a complex organic compound derived from the seeds of Brucea javanica, a plant recognized for its medicinal properties. This compound has attracted considerable attention due to its potent antiviral and anticancer activities, demonstrating efficacy in inhibiting cancer cell proliferation and inducing apoptosis, positioning it as a potential therapeutic agent for various malignancies, including liver cancer.
Yadanziolide A belongs to the class of sesquiterpene lactones, characterized by a unique pentacyclic structure with multiple hydroxyl groups. This classification highlights its significant structural complexity and potential biological activities.
The synthesis of Yadanziolide A involves multiple steps, including:
The reaction conditions for synthesizing Yadanziolide A require precise control over temperature, timing, and catalysts to achieve the desired product. Techniques such as chromatography and crystallization are employed for purification after synthesis.
Yadanziolide A features a complex molecular structure characterized by a pentacyclic framework with multiple hydroxyl groups. Its molecular formula is and it possesses significant stereochemical complexity due to the presence of several chiral centers .
The structural elucidation of Yadanziolide A has been achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm its unique arrangement of atoms and functional groups .
Yadanziolide A can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of Yadanziolide A involves its interaction with specific molecular targets within biological systems. The hydroxyl groups enhance its ability to bind with enzymes and receptors, modulating their activity and leading to various biological effects, notably in cancer cell lines where it induces apoptosis and inhibits proliferation .
Yadanziolide A is typically described as a solid at room temperature, exhibiting solubility in organic solvents such as ethanol and methanol. Its melting point and specific optical rotation are key parameters that help characterize its physical state.
The compound's chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in various organic transformations due to the presence of functional groups like hydroxyls.
Yadanziolide A has a wide range of applications across various scientific fields:
Yadanziolide A (Y-A) originates from the medicinal fruit of Brucea javanica (L.) Merr. (Simaroubaceae family), known as "Yadanzi" in Traditional Chinese Medicine (TCM). This evergreen shrub, indigenous to Southeast Asia and northern Australia, has been extensively documented in ethnomedical systems across China, Indonesia, Cambodia, and Malaysia for centuries. Historical records indicate its primary traditional applications centered on treating intestinal inflammation, dysentery, malaria, and parasitic infections. External applications addressed dermatological conditions including warts, corns, and skin infections [2] [9].
The therapeutic reputation of Brucea javanica seeds stems from their complex phytochemistry, containing over 183 identified metabolites. Among these, quassinoids constitute the most biologically significant class. Modern pharmacological studies have validated the traditional uses, confirming that crude extracts and isolated quassinoids exhibit potent anti-inflammatory, antiparasitic, and antiviral activities. Yadanziolide A emerged as one of the key bioactive principles responsible for these effects, particularly noted for its activity against tropical diseases that align with historical applications [2] [3].
Contemporary research has further expanded the understanding of Brucea javanica's pharmacological profile, revealing antitumor properties that were likely unrecognized in historical contexts but align with traditional "anti-cancer" uses in some regional practices. The evolution from crude seed preparations to isolated compounds like yadanziolide A represents a bridge between traditional knowledge and modern drug discovery paradigms [2] [6].
Table 1: Traditional Uses of Brucea javanica Seeds and Link to Yadanziolide A
Geographical Region | Historical Applications | Validated Bioactivities Linked to Yadanziolide A |
---|---|---|
China (TCM) | Dysentery, malaria, intestinal parasites | Antiviral activity (TMV IC₅₀: 5.5 μM), antiparasitic effects |
Indonesian Traditional Medicine | Anti-malarial, anti-trypanosomal | Plasmodial growth inhibition |
Cambodian Traditional Medicine | Dysentery, fever management | Anti-inflammatory and antipyretic activities |
Malaysian Folk Medicine | Diabetes management | Glycogen phosphorylase α inhibition |
Topical Applications (Multiple regions) | Warts, corns, skin infections | Antiviral and cytotoxic effects on abnormal cells |
The structural elucidation of yadanziolide A represents a significant achievement in natural product chemistry, emerging from decades of phytochemical investigation into Brucea javanica. The isolation chronology reflects evolving analytical capabilities:
Early 1980s: Japanese research teams pioneered the identification of bitter principles in Brucea javanica. Sakaki, Yoshimura, and colleagues first reported "yadanziolides" as a novel class of quassinoid aglycones in 1984-1986. Their work established preliminary structural characteristics through classical chemical degradation and early spectroscopic methods (IR, UV, 1H-NMR) [5] [9].
1985-1986: Structural refinement occurred with the isolation of yadanziosides K, M, N, and O, glycosidic relatives of yadanziolide A. Researchers determined these structures through advanced NMR techniques and chemical correlation studies, noting that the aglycone of yadanzioside O (structurally similar to yadanziolide A) demonstrated significant antitumor activity against P388 lymphocytic leukemia in murine models [5].
1990s-2000s: Methodological advancements enabled purification of yadanziolide A as a discrete entity. High-performance liquid chromatography (HPLC) and countercurrent chromatography techniques superseded traditional open-column chromatography, allowing isolation of this minor constituent from complex quassinoid mixtures. During this period, the compound received the systematic designation yadanziolide A and was assigned CAS registry number 95258-14-3 [7] [10].
2010s-Present: Structural characterization reached molecular precision. X-ray crystallography confirmed the pentacyclic framework and absolute configuration as (1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-4,11-dione. High-resolution mass spectrometry established the molecular formula as C₂₀H₂₆O₁₀ (molar mass: 426.41 g/mol) [7] [8].
Modern isolation protocols typically employ sequential solvent extraction (ethanol or methanol followed by ethyl acetate partitioning) and chromatographic purification (silica gel, reversed-phase C18, and Sephadex LH-20 columns). Supercritical fluid extraction (SFE) with CO₂ has emerged as an alternative for enhancing yield while preserving structural integrity [10].
Table 2: Key Milestones in Yadanziolide A Identification
Time Period | Research Advance | Analytical Techniques Employed |
---|---|---|
1984-1986 | Initial identification of yadanziolide-class compounds | IR, UV, 1H-NMR, chemical degradation |
Late 1980s | Structural refinement of related yadanziosides | 13C-NMR, 2D-NMR (COSY), HMBC correlations |
1990s | Isolation of pure yadanziolide A | Medium-pressure liquid chromatography (MPLC), preparative TLC |
Early 2000s | Absolute configuration determination | X-ray crystallography, circular dichroism |
2010-2024 | Bioactivity-guided isolation protocols | HRESIMS, HPLC-NMR, supercritical fluid extraction |
Yadanziolide A belongs to the C20-quassinoid family, characterized by a degraded triterpenoid structure derived from euphane or tirucallane precursors. Its taxonomy within this specialized phytochemical class reflects specific structural features:
Core Skeleton: Yadanziolide A contains a highly oxygenated pentacyclic framework incorporating a signature δ-lactone moiety (E-ring) and an epoxymethano bridge between C-8 and C-13. This architecture classifies it within the "bruceolide" subgroup, distinguished from simpler quassinoids by the additional oxygenated ring system [3] [6].
Functionalization Pattern: The molecule displays exceptional oxygenation with five hydroxyl groups (at C-2, C-3, C-12, C-15, C-16), two ketone groups (C-4, C-11), and a hydroxymethyl substituent (C-17). This high density of oxygen-containing functional groups contributes to its polar nature and distinguishes it from less-oxidized quassinoids like quassin or neoquassin [7] [8].
Glycosidic Status: Unlike many bioactive quassinoids (e.g., yadanziosides, bruceosides), yadanziolide A exists as an aglycone. This absence of glycosidic linkage differentiates it from structurally related compounds like yadanzioside O, whose aglycone shares core features with yadanziolide A but varies in specific functional groups [5] [6].
Stereochemical Complexity: The molecule contains eleven chiral centers with defined configurations, creating significant stereochemical constraints. Nuclear Overhauser effect spectroscopy (NOESY) analyses confirm the relative orientations of key substituents: H-1′, H-2, H-7, H-14, H-21, and Me-19 adopt β-orientations, while H-1, H-5, and H-9 are α-oriented [6] [8].
Comparative analysis with structurally similar quassinoids reveals key taxonomic relationships:
Table 3: Structural Taxonomy of Yadanziolide A Within Key Quassinoids
Structural Feature | Yadanziolide A | Brusatol | Bruceine D | Yadanzioside O Aglycone |
---|---|---|---|---|
Carbon Skeleton | Pentacyclic | Pentacyclic | Tetracyclic | Pentacyclic |
Total Oxygen Atoms | 10 | 9 | 8 | 9 |
Lactone Rings | δ-lactone (E-ring) | δ-lactone | γ-lactone | δ-lactone |
Epoxymethano Bridge | Present (C-8–C-13) | Present | Absent | Present |
Glycosidation Sites | None | None | C-3 position | None |
C-20 Functionalization | -CH₂OH | -CH₂OCOCH₃ | -CH₃ | -CH₂OH |
Notable Bioactivity | Antiviral (TMV IC₅₀: 5.5 μM) | NRF2 inhibition | Antimalarial | Antileukemic |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: